
(6R)-5,6,7,8-Tetrahydro-L-biolumazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-5,6,7,8-Tetrahydro-L-biolumazine is a chemical compound that belongs to the class of lumazines Lumazines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-5,6,7,8-Tetrahydro-L-biolumazine typically involves the reduction of lumazine derivatives. One common method is the catalytic hydrogenation of lumazine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired tetrahydro derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(6R)-5,6,7,8-Tetrahydro-L-biolumazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lumazine derivatives.
Reduction: Further reduction can lead to the formation of more reduced lumazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various lumazine derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(6R)-5,6,7,8-Tetrahydro-L-biolumazine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other lumazine derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of luminescent materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (6R)-5,6,7,8-Tetrahydro-L-biolumazine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of lumazine derivatives that participate in various biochemical processes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Lumazine: The parent compound from which (6R)-5,6,7,8-Tetrahydro-L-biolumazine is derived.
Riboflavin: A vitamin that contains a lumazine moiety and is involved in various biological processes.
Pteridine: A class of compounds structurally related to lumazines.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the tetrahydro moiety, which imparts distinct chemical and biological properties compared to other lumazine derivatives
Propiedades
Fórmula molecular |
C9H14N4O4 |
|---|---|
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
(6R)-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C9H14N4O4/c1-3(14)6(15)4-2-10-7-5(11-4)8(16)13-9(17)12-7/h3-4,6,11,14-15H,2H2,1H3,(H3,10,12,13,16,17)/t3-,4+,6-/m0/s1 |
Clave InChI |
FEIPUTJWPLKVDJ-RPDRRWSUSA-N |
SMILES isomérico |
C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=O)N2)O)O |
SMILES canónico |
CC(C(C1CNC2=C(N1)C(=O)NC(=O)N2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


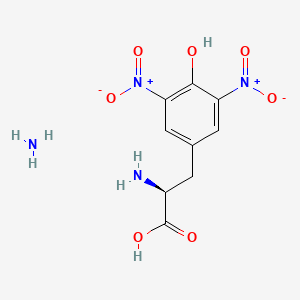
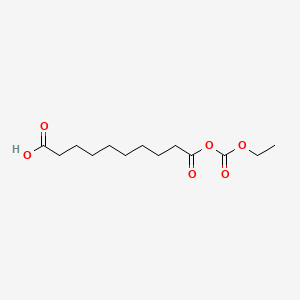
![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)
![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
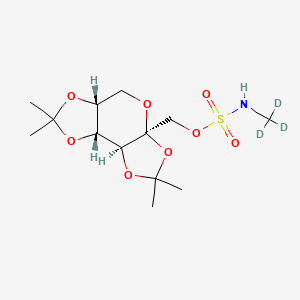

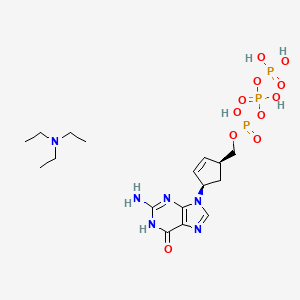
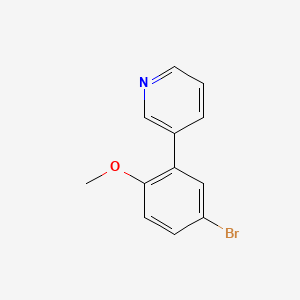
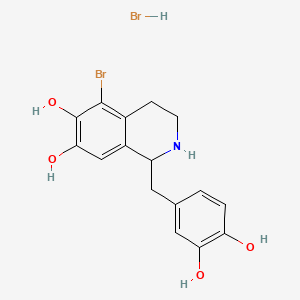
![5-Chloro-thiophene-2-carboxylic acid ((3S,4S)-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenylcarbamoyl]-methyl}-4-hydroxy-pyrrolidin-3-yl)-amide](/img/structure/B13852655.png)
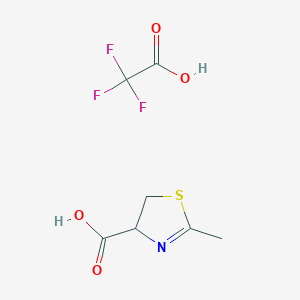

![tert-Butyl 7'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13852676.png)
![(1R)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethyl 2-amino-4-thiazoleacetate Hydrochloride](/img/structure/B13852677.png)
